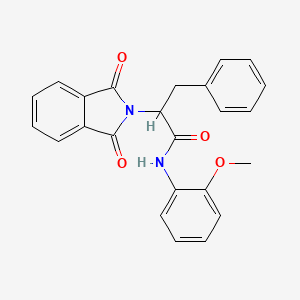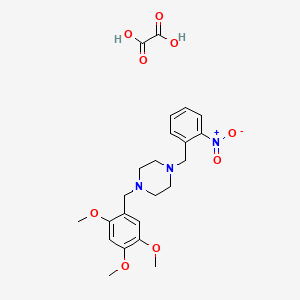
N-(4-nitrophenyl)-4-morpholinecarbothioamide
説明
N-(4-nitrophenyl)-4-morpholinecarbothioamide, also known as NMCC, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cholinesterase enzymes and has been used in the development of drugs for the treatment of Alzheimer's disease.
作用機序
N-(4-nitrophenyl)-4-morpholinecarbothioamide inhibits cholinesterase enzymes by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in its levels in the brain. This increase in acetylcholine levels can improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in individuals with Alzheimer's disease. It has also been shown to have potential in the treatment of other neurological conditions such as Parkinson's disease. However, this compound has also been shown to have toxic effects on the liver and kidneys, and its use in humans requires further investigation.
実験室実験の利点と制限
The advantages of using N-(4-nitrophenyl)-4-morpholinecarbothioamide in lab experiments include its potent inhibitory effects on cholinesterase enzymes, its ability to improve cognitive function, and its potential in the treatment of neurological conditions. However, the limitations of using this compound in lab experiments include its toxicity to the liver and kidneys and the complex synthesis method required to produce it.
将来の方向性
For research on N-(4-nitrophenyl)-4-morpholinecarbothioamide include investigating its potential in the treatment of other neurological conditions, such as Parkinson's disease, and improving the synthesis method to increase yield and purity. Further investigation is also needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a potent inhibitor of cholinesterase enzymes that has been widely used in scientific research. It has shown potential in the treatment of Alzheimer's disease and other neurological conditions. However, its use in humans requires further investigation due to its toxic effects on the liver and kidneys. Further research is needed to determine its safety and efficacy in humans and to improve the synthesis method to increase yield and purity.
科学的研究の応用
N-(4-nitrophenyl)-4-morpholinecarbothioamide has been used extensively in scientific research as a potent inhibitor of cholinesterase enzymes. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter that is essential for cognitive function. Inhibition of cholinesterase enzymes can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has been used in the development of drugs for the treatment of Alzheimer's disease, a condition characterized by a decline in cognitive function.
特性
IUPAC Name |
N-(4-nitrophenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c15-14(16)10-3-1-9(2-4-10)12-11(18)13-5-7-17-8-6-13/h1-4H,5-8H2,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGFTFOOPUGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B3948707.png)
![N-(4-{[4-(2-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948716.png)


![N-(3-chloro-4-methylphenyl)-4-[(2-hydroxyethyl)amino]-3-nitrobenzamide](/img/structure/B3948748.png)

![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-4-(2-thienyl)butanamide](/img/structure/B3948761.png)

![4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3948770.png)

![N-1-naphthyl-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3948808.png)

![2,6-dimethoxy-4-{[4-(1-naphthylmethyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3948826.png)
